molecular formula C10H6ClNOS2 B1347421 (5E)-5-(4-chlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one CAS No. 81154-18-9

(5E)-5-(4-chlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

Cat. No.: B1347421
CAS No.: 81154-18-9
M. Wt: 255.7 g/mol
InChI Key: HIWUQEXWRIIIKB-VMPITWQZSA-N
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Description

Chemical Taxonomy and IUPAC Nomenclature

This compound belongs to the broader category of thiazolones, which are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms within their ring structure. The compound is systematically identified by its Chemical Abstracts Service (CAS) number 81154-18-9 and carries the molecular formula C₁₀H₆ClNOS₂ with a molecular weight of 255.748 daltons. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound follows the systematic naming convention that precisely describes its structural characteristics and stereochemistry.

The compound's nomenclature reflects several critical structural elements that define its chemical identity. According to the IUPAC naming system, the complete designation is (5E)-5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one, which provides detailed information about the substitution pattern and stereochemical configuration. The (5E) designation specifically indicates the trans configuration of the double bond between the thiazolone ring and the chlorobenzylidene substituent, which is crucial for understanding the compound's three-dimensional structure and subsequent chemical behavior.

Chemical Identifier Value
Chemical Abstracts Service Number 81154-18-9
Molecular Formula C₁₀H₆ClNOS₂
Molecular Weight 255.748 g/mol
IUPAC Name (5E)-5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
MDL Number MFCD04969011
Hydrogen Bond Acceptors 2
Hydrogen Bond Donors 0

The molecular structure incorporates several synonymous names that reflect different naming conventions used across various chemical databases and research publications. These alternative names include (5E)-5-(4-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one, 4(5H)-thiazolone, 5-[(4-chlorophenyl)methylene]-2-mercapto-, and 5-(4-chlorobenzylidene)rhodanine. Each of these designations emphasizes different aspects of the compound's structure, with some focusing on the thiazolone core while others highlight the chlorobenzylidene substitution pattern.

The stereochemical designation (5E) is particularly significant as it distinguishes this isomer from its (5Z) counterpart, which represents the cis configuration around the exocyclic double bond. This stereochemical difference can substantially impact the compound's biological activity, chemical reactivity, and physical properties. The structural specification includes the InChI (International Chemical Identifier) key HIWUQEXWRIIIKB-VMPITWQZSA-N, which provides a unique digital fingerprint for the compound that facilitates database searches and chemical informatics applications.

Historical Development in Heterocyclic Chemistry

The development of thiazolone chemistry has its roots in the broader historical evolution of heterocyclic chemistry, which began gaining prominence in the late nineteenth century. Thiazole itself, the parent compound of the thiazolone family, is a five-membered heterocyclic compound that contains both sulfur and nitrogen, first described as a pale yellow liquid with a pyridine-like odor and the molecular formula C₃H₃NS. The thiazole ring system became particularly notable as a component of vitamin thiamine (vitamin B₁), which highlighted the biological significance of this heterocyclic framework.

The synthetic methodologies for constructing thiazole and thiazolone derivatives have evolved through several landmark developments in organic chemistry. The Hantzsch thiazole synthesis, developed in the late 1800s, represents one of the foundational methods for thiazole ring formation, involving the reaction of a haloketone with a thioamide through loss of hydrogen halide and water to form the thiazole ring through a multistep pathway. This reaction starts with a nucleophilic substitution reaction and continues with an intramolecular attack by nitrogen onto the ketone carbonyl to form the ring system, typically yielding high-quality products with excellent yields.

Another significant synthetic approach emerged with the Cook-Heilbron thiazole synthesis, discovered in 1947 by Alan H. Cook, Sir Ian Heilbron, and A.L. Levy. This method highlighted the formation of 5-aminothiazoles through the chemical reaction of α-aminonitriles or aminocyanoacetates with dithioacids, carbon disulfide, carbon oxysulfide, or isothiocyanates at room temperature under mild or aqueous conditions. This discovery marked one of the first examples of 5-aminothiazole synthesis with significant yield and diversity in scope, establishing a foundation for the subsequent development of more complex thiazolone derivatives.

The thiazole ring system has demonstrated remarkable versatility in both natural products and synthetic chemistry applications. In biological systems, thiazoles are found in a variety of specialized products, often fused with benzene derivatives to form benzothiazoles. Beyond vitamin B₁, the thiazole ring is found in epothilone and other important natural products such as the firefly chemical luciferin. The commercial significance of thiazole derivatives extends to various applications including dyes and fungicides, with compounds such as thifluzamide, tricyclazole, and thiabendazole being marketed for agricultural pest control.

The aromaticity of thiazole rings, evidenced by significant π-electron delocalization, provides these compounds with enhanced stability and unique reactivity patterns. This aromaticity is demonstrated through proton nuclear magnetic resonance chemical shifts of the ring protons, which absorb between 7.27 and 8.77 parts per million, indicating a strong diamagnetic ring current. The calculated π-electron density identifies specific positions for electrophilic substitution and deprotonation reactions, which has guided the rational design of thiazolone derivatives with enhanced biological activities.

Position Within Thiazolone Derivative Classifications

This compound occupies a distinctive position within the broader classification of thiazolone derivatives, representing a specific structural class that combines the thiazolone core with aromatic substitution patterns. Thiazolone derivatives can be systematically classified based on several structural parameters, including the nature of substituents at various positions on the thiazole ring, the presence or absence of additional ring systems, and the stereochemical configuration around exocyclic double bonds.

Within the hierarchical classification of thiazolone derivatives, this compound belongs to the subcategory of 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones, which are characterized by the presence of an aromatic aldehyde-derived substituent at the 5-position of the thiazolone ring. The specific structural features that define this classification include the exocyclic double bond between the thiazolone ring and the aromatic system, the thioxo group at the 2-position, and the carbonyl group at the 4-position of the thiazole ring. This structural arrangement creates a highly conjugated system that contributes to the compound's chemical stability and biological activity profile.

The thiazolone family demonstrates remarkable structural diversity, with derivatives varying in their substitution patterns, ring fusion arrangements, and functional group compositions. Research has shown that thiazolone molecules possess multiple reactive sites that enable various modification reactions, making them excellent reaction substrates for molecular synthesis and pharmaceutical development. The presence of both nitrogen and sulfur atoms in the five-membered ring creates unique electronic properties that influence the compound's reactivity toward nucleophilic, electrophilic, and oxidation reactions.

Thiazolone Classification Structural Features Representative Examples
2-Mercapto thiazolones Sulfur substituent at position 2 This compound
2,4-Dithioxo thiazolones Sulfur substituents at positions 2 and 4 Various rhodanine derivatives
Fused thiazolone systems Additional ring systems Thiazolone[3,2-a]pyrimidines
5-Arylidene derivatives Aromatic substituents at position 5 Benzylidene and substituted benzylidene analogs

Recent advances in thiazolone chemistry have focused on the development of catalytic asymmetric reactions that enable the construction of optically active thiazolone derivatives with enhanced selectivity and efficiency. These developments include Michael additions, Mannich reactions, and various cascade reactions that provide access to structurally complex thiazolone scaffolds. The versatility of the thiazolone framework has made it an attractive target for medicinal chemists seeking to develop novel therapeutic agents for various pathological conditions.

The biological significance of thiazolone derivatives has been extensively documented across multiple therapeutic areas. For many decades, the thiazolone moiety has been recognized as an important heterocycle in medicinal chemistry, with compounds entering physiological systems and demonstrating the ability to modulate biochemical pathways and enzyme activities. The aromatic ring properties resulting from π-electron delocalization create multiple reactive positions where donor-acceptor interactions, nucleophilic reactions, and oxidation reactions can occur, contributing to the diverse biological activities observed in this compound class.

Properties

IUPAC Name

(5E)-5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNOS2/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWUQEXWRIIIKB-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=O)NC(=S)S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30362486
Record name (5E)-5-[(4-Chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81154-18-9
Record name (5E)-5-[(4-Chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Scheme

  • Reactants:

    • 2-mercapto-1,3-thiazol-4(5H)-one (thiazolone core)
    • 4-chlorobenzaldehyde (aromatic aldehyde with para-chloro substituent)
  • Reaction type: Knoevenagel condensation (base or acid-catalyzed)

  • Conditions:

    • Solvent: Often ethanol, acetic acid, or other polar solvents
    • Catalyst: Sodium acetate, triethylamine, or other mild bases
    • Temperature: Reflux or moderate heating (typically 70 °C)
    • Time: Several hours (5–20 h depending on conditions)
  • Outcome: Formation of the exocyclic double bond (C=C) between the thiazolone ring and the benzylidene group, yielding the (5E)-isomer predominantly due to thermodynamic stability.

Detailed Preparation Procedure

Literature-Reported Method (Adapted from Rao and Filler, Behringer et al., and recent ACS publications)

Step Description
1. Mixing: Combine 2-mercapto-1,3-thiazol-4(5H)-one and 4-chlorobenzaldehyde in a suitable solvent such as ethanol or acetic acid.
2. Catalysis: Add a catalytic amount of base such as triethylamine or sodium acetate to facilitate the condensation.
3. Heating: Reflux the mixture at approximately 70 °C for 18 hours to ensure complete reaction.
4. Precipitation: Upon cooling, the product precipitates as a solid due to its lower solubility.
5. Isolation: Filter the solid, wash with ethanol or water to remove impurities and residual catalyst.
6. Drying: Dry the product under vacuum or in a desiccator to obtain pure this compound.

Yield and Purity

  • Typical yields range from 55% to 65% depending on reaction scale and purification methods.
  • The product is characterized by 1H NMR , 13C NMR , and mass spectrometry to confirm structure and purity.
  • The (5E) stereochemistry is confirmed by NMR coupling constants and sometimes by X-ray crystallography.

Mechanistic Insights and Variations

Mechanism

  • The reaction proceeds via nucleophilic attack of the active methylene group at C-5 of the thiazolone ring on the aldehyde carbonyl carbon.
  • Subsequent elimination of water leads to the formation of the C=C double bond, favoring the thermodynamically stable E-isomer.

Role of Catalysts and Solvents

  • Bases such as triethylamine or sodium acetate increase the nucleophilicity of the methylene group and facilitate dehydration.
  • Acetic acid can be used as a solvent and catalyst in some protocols, promoting the reaction under acidic conditions.
  • Solvent choice affects reaction rate and product crystallinity.

Alternative Methods

  • Some studies report the use of microwave-assisted synthesis to reduce reaction time significantly while maintaining yield and selectivity.
  • Lewis acids (e.g., BF3·OEt2) have been used in related thiazolone chemistry to modify reactivity, but for this compound, base-catalyzed Knoevenagel condensation remains standard.

Comparative Data Table of Preparation Conditions for this compound and Analogues

Parameter Typical Conditions for 4-Chlorobenzylidene Derivative Notes / Analogues
Starting Materials 2-mercapto-1,3-thiazol-4(5H)-one + 4-chlorobenzaldehyde Analogues use substituted benzaldehydes (e.g., 4-nitro, 4-hydroxy)
Solvent Ethanol or Acetic acid Acetic acid used for better solubility in some cases
Catalyst Triethylamine or Sodium acetate Base catalysis preferred
Temperature 70 °C (reflux) Microwave-assisted methods reduce time
Reaction Time 18 hours Range: 5–20 hours
Yield 59–65% Comparable yields for similar derivatives
Product Form Solid precipitate Purified by filtration and washing
Characterization 1H NMR, 13C NMR, MS Confirms (5E) stereochemistry

Research Findings and Optimization Notes

  • The electron-withdrawing chlorine substituent on the benzylidene ring influences the reaction rate and product stability, often enhancing the yield compared to unsubstituted benzylidene derivatives.
  • The (5E) configuration is thermodynamically favored and consistently obtained under standard Knoevenagel conditions.
  • Purification by recrystallization from ethanol or ethanol/water mixtures improves product purity and crystallinity.
  • Reaction monitoring by thin-layer chromatography (TLC) is standard to determine completion.
  • The compound’s synthesis is reproducible and scalable for research and potential pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(4-chlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.

    Substitution: The chlorine atom on the benzylidene group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted thiazolones depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (5E)-5-(4-chlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or proteins, leading to its biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of cellular processes .

Comparison with Similar Compounds

Substituent Effects on the Benzylidene Ring

Modifications to the benzylidene moiety significantly alter physicochemical and biological properties. Key analogs include:

Compound (Substituent) Biological Activity/Property Key Data/Findings Reference
4-Chloro (target compound) Antibiotic adjuvant (MRSA), efflux pump inhibition Enhanced oxacillin activity in MRSA via PBP2a binding; dual-action potential
4-Hydroxy (3e) DYRK1A kinase inhibition IC₅₀ = 0.028 µM (nanomolar potency)
3-Chloro (CID 1204276) Structural and bioavailability analysis Collision cross-section: 193.9 Ų; distinct conformation vs. 4-chloro isomer
4-Dimethylamino (536-17-4) Electron-donating effects Altered electronic profile; potential for fluorescence or charge-based interactions
2-Isobutoxy (352540-00-2) Synthetic complexity Multi-step synthesis; sensitive to reaction conditions

Key Observations :

  • Electron-withdrawing groups (e.g., 4-Cl) enhance hydrophobic interactions in enzyme binding pockets, improving antibacterial adjuvancy .
  • Hydroxy/methoxy substituents (e.g., 4-hydroxy-3-methoxy in 3e) increase kinase inhibition potency, likely due to hydrogen bonding with DYRK1A .
  • Positional isomerism : The 4-chloro derivative shows higher efflux pump inhibition than 3-chloro analogs, suggesting para-substitution optimizes spatial compatibility with AcrAB-TolC .

Thiazolone Core Modifications

The 2-mercapto group and thiazolone ring are pivotal for activity. Comparisons with analogs bearing alternative substituents:

Compound (Core Modification) Activity/Property Key Findings Reference
2-Mercapto (target compound) Enhanced hydrogen bonding, redox activity -SH group enables disulfide formation and metal chelation
2-Methylthio (e.g., compound 4) Reduced hydrogen bonding capacity Lower antibacterial activity compared to -SH derivatives
2-Amino (e.g., 5s) Improved kinase inhibition IC₅₀ = 0.033 µM for DYRK1A; pyridinylamino substituent enhances binding

Key Observations :

  • The 2-mercapto group in the target compound facilitates interactions with allosteric sites (e.g., PBP2a in MRSA) and efflux pump components .
  • 2-Amino derivatives exhibit superior kinase inhibition due to additional hydrogen bond donors .

Stereochemical and Crystallographic Insights

  • E vs. Z Isomerism : Most synthesized analogs (e.g., in ) adopt the Z-configuration for optimal planarity and conjugation. The target compound’s E-isomer may exhibit distinct packing in crystal lattices, affecting solubility and bioavailability .
  • Crystallographic Data: The 2,4-dichloro analog () crystallizes in a monoclinic system (space group P2₁/c), with a mean σ(C–C) = 0.001 Å, indicating high structural precision .

Key Observations :

  • Microwave synthesis () offers higher yields (up to 88%) for hydroxy/methoxy derivatives compared to traditional methods.
  • The target compound’s room-temperature stability aligns with analogs, suggesting suitability for long-term storage .

Biological Activity

(5E)-5-(4-Chlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one, with the CAS number 81154-18-9, is a thiazole derivative that has garnered attention for its potential biological activities. This compound features a thiazole ring substituted with a chlorobenzylidene moiety and a mercapto group, which may contribute to its pharmacological properties.

Chemical Structure

The molecular formula of this compound is C10H6ClNOS2C_{10}H_6ClNOS_2. The structural representation is as follows:

C10H6ClNOS2\text{C}_{10}\text{H}_{6}\text{Cl}\text{N}\text{O}\text{S}_{2}

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated potent inhibitory effects against various bacterial strains such as Pseudomonas aeruginosa and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were reported as low as 0.21 µM, suggesting strong antimicrobial potential .

Antioxidant Properties

Thiazole derivatives are also known for their antioxidant activities. The presence of the mercapto group in this compound may enhance its ability to scavenge free radicals, thereby providing protective effects against oxidative stress.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of thiazole derivatives have been evaluated in various cancer cell lines. For instance, a related compound demonstrated significant cytotoxicity against HaCat and Balb/c 3T3 cells using the MTT assay. The results indicated that certain thiazole derivatives could induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Study 1: Synthesis and Evaluation

In a comprehensive study, a series of thiazole derivatives were synthesized and evaluated for their biological activities. Among these, this compound exhibited notable activity against bacterial strains with MIC values comparable to established antibiotics. In vitro tests showed that the compound could effectively inhibit bacterial growth and biofilm formation .

Study 2: Antimelanogenic Activity

Another study focused on the potential of thiazole derivatives in inhibiting melanin production. The compound was tested in B16F10 melanoma cells and showed significant inhibition of tyrosinase activity, which is crucial in melanin synthesis. This suggests its utility in skin-whitening formulations .

Research Findings Summary

Activity Findings Reference
AntimicrobialMIC = 0.21 µM against Pseudomonas aeruginosa
CytotoxicityInduced apoptosis in HaCat and Balb/c 3T3
AntioxidantScavenging free radicals (specific data needed)
AntimelanogenicInhibited tyrosinase activity in B16F10 cells

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (5E)-5-(4-chlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between 4-chlorobenzaldehyde derivatives and thiazolidinone precursors. For example, analogs like (5E)-5-(4-methoxybenzylidene)-thiazol-4(5H)-one are prepared by base-catalyzed reactions of chalcones with hydrazine derivatives in solvents like PEG-400 . Optimization involves adjusting stoichiometry, temperature (60–80°C), and reaction time (6–12 hours). Purity can be enhanced via recrystallization using ethanol or methanol .

Q. Which spectroscopic and crystallographic techniques are most effective in characterizing this compound?

  • Methodological Answer :

TechniqueKey ParametersUtility
X-ray diffraction Space group P21/c, β = 121.5°, a = 8.5811 ÅConfirms stereochemistry (E/Z configuration) and hydrogen bonding motifs (e.g., C–H⋯O interactions) .
FT-IR ν(C=O) ~1700 cm⁻¹, ν(S–H) ~2550 cm⁻¹Identifies carbonyl and thiol functional groups .
NMR δ 7.2–8.1 ppm (aromatic protons), δ 12.5 ppm (S–H)Validates substituent positions and conjugation .

Q. How does the compound’s electronic configuration influence its reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer : The electron-withdrawing 4-chlorophenyl group and conjugated thiazolidinone ring create a polarized system, enhancing susceptibility to nucleophilic attacks at the benzylidene carbon. Computational studies (e.g., DFT) can map frontier molecular orbitals to predict sites for modifications .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data between theoretical predictions (e.g., DFT) and experimental results?

  • Methodological Answer : Cross-validate using complementary techniques:

  • Compare experimental X-ray bond lengths (e.g., C=O: 1.22 Å) with DFT-optimized geometries .
  • Use solvent correction models in NMR simulations to account for polarity effects .
  • Reconcile IR vibrational modes with computed spectra using software like Gaussian or ORCA .

Q. What strategies optimize the synthetic route for scalability while maintaining purity >95%?

  • Methodological Answer :

  • Flow Chemistry : Continuous synthesis reduces side reactions and improves yield .
  • Green Solvents : Replace PEG-400 with cyclopentyl methyl ether (CPME) for easier recovery .
  • In-line Analytics : Use HPLC or GC-MS to monitor intermediates in real time .

Q. How do structural modifications (e.g., substituting the 4-chlorophenyl group) affect biological activity?

  • Methodological Answer :

ModificationObserved EffectReference
4-Hydroxybenzylidene Increased antioxidant activity (IC₅₀: 12 μM)
2,6-Dichlorobenzylidene Enhanced cytotoxicity (HeLa cells: IC₅₀: 8 μM)
  • Use QSAR models to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. What computational methods best predict intermolecular interactions in crystal packing?

  • Methodological Answer :

  • Hirshfeld Surface Analysis : Quantifies interaction types (e.g., H-bonding vs. van der Waals) .
  • Molecular Dynamics (MD) : Simulates temperature-dependent packing stability using software like GROMACS .
  • MEP Surfaces : Identifies electrostatic complementarity for co-crystal design .

Q. How can discrepancies in hydrogen-bonding patterns across crystallographic studies be resolved?

  • Methodological Answer :

  • Perform polymorph screening under varied conditions (e.g., solvent, temperature).
  • Use synchrotron radiation to collect high-resolution data (<0.8 Å) for weak interactions .
  • Apply symmetry operations (e.g., space group P21/c) to validate packing motifs .

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